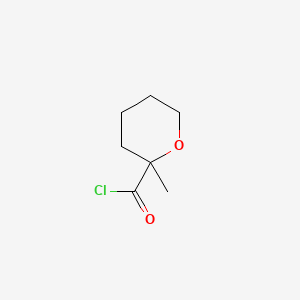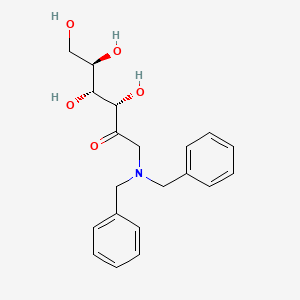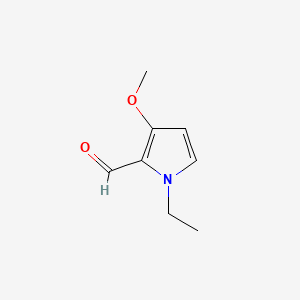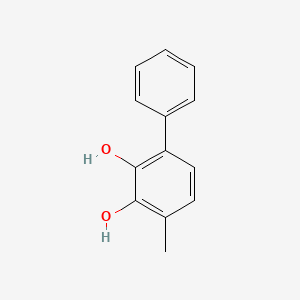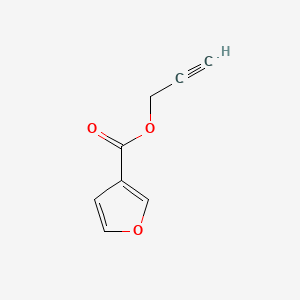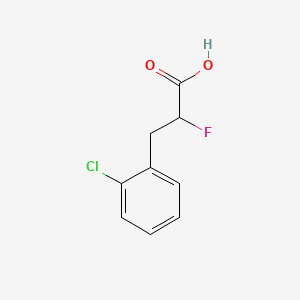
3-(2-Chlorophenyl)-2-fluoropropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Chlorophenyl)-2-fluoropropanoic acid” is a chemical compound. However, the specific details about this compound are not readily available12. It’s important to note that the information might be limited due to the specificity of the compound.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate3. However, the specific synthesis process for “3-(2-Chlorophenyl)-2-fluoropropanoic acid” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. However, the specific molecular structure analysis for “3-(2-Chlorophenyl)-2-fluoropropanoic acid” is not readily available4.Chemical Reactions Analysis
The chemical reactions involving “3-(2-Chlorophenyl)-2-fluoropropanoic acid” are not readily available. However, related compounds have been involved in various chemical reactions. For example, ketamine, a related compound, has been synthesized through a series of reactions involving cyclohexanone and 2-chlorophenyl magnesium bromide3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its reactivity, stability, and uses. However, the specific physical and chemical properties of “3-(2-Chlorophenyl)-2-fluoropropanoic acid” are not readily available18.科学的研究の応用
Catalytic Degradation of Chlorophenols
Research on the catalytic degradation of chlorophenols using copper-doped titanium dioxide under visible light highlights the potential for "3-(2-Chlorophenyl)-2-fluoropropanoic acid" in environmental remediation. The study demonstrates how chlorophenols, which share a structural similarity to the compound , can be effectively broken down in the presence of a photocatalyst, suggesting a possible application in purifying water and soil contaminated with chlorinated organic compounds (Lin et al., 2018).
Synthesis of Chiral Molecules
The kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids to produce chiral molecules is another area of interest. This method could be adapted for the synthesis of chiral derivatives of "3-(2-Chlorophenyl)-2-fluoropropanoic acid," which may have applications in pharmaceuticals, where the chirality of molecules can influence drug efficacy and safety (Tengeiji & Shiina, 2012).
Understanding Molecular Behavior
Ab initio calculations on similar fluorinated and chlorinated compounds provide insights into the conformational behavior and structural stability of molecules like "3-(2-Chlorophenyl)-2-fluoropropanoic acid." Such studies can inform the design of materials and molecules with desired physical and chemical properties, aiding in the development of new chemicals and materials (Badawi & Förner, 2001).
Antibacterial and Antioxidant Activities
Synthesis and evaluation of novel antibacterial agents that include chlorophenyl groups suggest potential for "3-(2-Chlorophenyl)-2-fluoropropanoic acid" in developing new antimicrobial and antioxidant compounds. These activities are critical in pharmaceuticals and preservatives, indicating a broad spectrum of applications ranging from medicine to food safety (Sheikh et al., 2009).
Fluorescent Sensing
The development of fluorescent pH sensors using heteroatom-containing luminogens hints at the potential of "3-(2-Chlorophenyl)-2-fluoropropanoic acid" in creating advanced sensing materials. These could be used for environmental monitoring, medical diagnostics, and research tools, exploiting the unique electronic properties conferred by the fluorophenyl and chlorophenyl groups (Yang et al., 2013).
Safety And Hazards
The safety and hazards associated with a compound are crucial for handling and disposal. However, the specific safety and hazard information for “3-(2-Chlorophenyl)-2-fluoropropanoic acid” is not readily available9.
将来の方向性
The future directions for research on “3-(2-Chlorophenyl)-2-fluoropropanoic acid” could involve further exploration of its synthesis, properties, and potential applications. However, specific future directions are not readily available10.
Please note that the information provided is based on the available resources and may not be fully comprehensive due to the specificity of the compound. For more detailed information, further research and experimentation would be necessary.
特性
IUPAC Name |
3-(2-chlorophenyl)-2-fluoropropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJCXJMDUQNISF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-2-fluoropropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

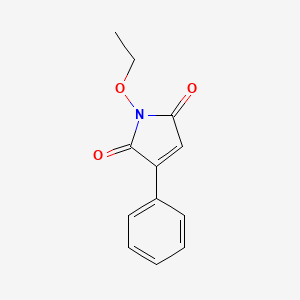
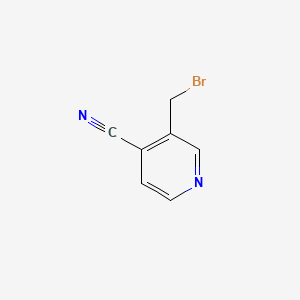
![(2S)-4-[(E)-2-[2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B570839.png)
